1-methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide - 1339078-23-7

1-methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide

Catalog Number: EVT-3115384
CAS Number: 1339078-23-7
Molecular Formula: C9H11N3O2
Molecular Weight: 193.206
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although a specific synthesis protocol for 1-methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide is not available in the provided literature, the synthesis of similar pyridazinone derivatives has been reported. One common synthetic strategy involves reacting a substituted hydrazine with an appropriately functionalized carboxylic acid derivative. For instance, reacting 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with allylamine in the presence of a suitable coupling reagent could potentially yield the target compound [, , ].

Molecular Structure Analysis

The molecular structure of 1-methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide can be deduced from its name and the structures of related compounds reported in the literature. It consists of a central pyridazinone ring substituted at the 1-position with a methyl group, at the 3-position with a carboxamide group, and the nitrogen atom of the carboxamide group is further substituted with an allyl group. The presence of conjugated double bonds in the pyridazinone ring suggests potential for UV-Vis spectroscopic characterization [, , ].

Chemical Reactions Analysis

Based on the reactivity of similar pyridazinone derivatives, 1-methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide is expected to undergo various chemical transformations. For example, the allyl group could participate in addition reactions, while the nitrogen atoms on the pyridazinone ring could be alkylated or acylated. Additionally, the ketone group on the pyridazinone ring could be reduced or converted to other functional groups [, ].

Mechanism of Action

Although the specific mechanism of action for 1-methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide is unknown, research on structurally similar pyridazinone derivatives suggests potential mechanisms. These mechanisms may involve interactions with enzymes, receptors, or ion channels. For instance, some pyridazinone derivatives have been shown to inhibit cyclooxygenase enzymes, contributing to their anti-inflammatory and analgesic activities [, , , ].

Applications
  • Medicinal Chemistry: As a potential lead compound for developing novel therapeutics, especially targeting areas like inflammation, pain, or microbial infections. Further research could explore its potential in areas like cancer or metabolic disorders [, , , , , ].
  • Materials Science: Its structural features, such as the conjugated system and potential for metal coordination, may make it suitable for applications in organic electronics or as a building block for supramolecular architectures [].
Future Directions
  • Synthesis optimization: Developing efficient and scalable synthesis routes to access the compound in high yield and purity [].
  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating a series of structurally related analogs to identify key structural features responsible for its biological activity and optimize its pharmacological properties [, , ].
  • Mechanism of action studies: Investigating the specific molecular targets and pathways involved in its biological activity [, , ].
  • In vivo studies: Evaluating its efficacy and safety in animal models of relevant diseases [].

1. N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (LAH-1) []

    Compound Description: LAH-1 is a potent c-Met inhibitor with demonstrated nanomolar activity against MET kinase. It exhibits antiproliferative activity, particularly against EBC-1 cells. Mechanistically, LAH-1 modulates the HGF/c-Met pathway, induces cell apoptosis, and inhibits colony formation, cell migration, and invasion. It also possesses desirable in vitro ADME properties and acceptable in vivo PK parameters. []

    Relevance: LAH-1 shares a core structure with 1-methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide, specifically the 1-substituted-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moiety. The presence of different substituents at the 1- and 4- positions, as well as the additional pyridinyl-oxyphenyl group in LAH-1, contribute to its distinct pharmacological profile. []

2. 6-oxo-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1,6-dihydropyridazine-3-carboxamide [, , ]

    Compound Description: This molecule was identified through in silico docking studies as a potential antagonist of misregulated Gsα proteins, specifically targeting the R231 region. In cellular assays, it was shown to significantly reduce cAMP levels in HEK cells overexpressing the constitutively active Gs-R201H allele in a dose-dependent manner. Importantly, it did not significantly affect basal cAMP levels in cells expressing wild-type Gs. [, , ]

3. N-{[3-(3-methylphenyl)phenyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide [, , ]

    Compound Description: Similar to the previous compound, this molecule emerged from in silico docking studies as a potential antagonist of misregulated Gsα proteins, targeting the R231 region. It demonstrated the ability to reduce elevated basal cAMP levels in HEK cells expressing the constitutively active Gs-R201H allele in a dose-dependent fashion, without affecting basal cAMP levels in cells with wild-type Gs. [, , ]

    Relevance: This compound shares the 6-oxo-1,6-dihydropyridazine-3-carboxamide core structure with 1-methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide. The absence of the 1-methyl substituent and the presence of a {[3-(3-methylphenyl)phenyl]methyl} group on the carboxamide nitrogen distinguish this compound, potentially influencing its interaction with Gsα. [, , ]

4. N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (Compound A (+)) []

    Compound Description: Compound A (+) served as an early lead compound in a drug discovery program. This molecule exhibited potent inhibitory activity against human immunodeficiency virus (HIV) integrase. Metabolic studies in rats and dogs revealed that it was primarily eliminated through metabolism, with the major metabolite identified as the 5-O-glucuronide. []

    Relevance: While structurally different from 1-methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide, Compound A (+) is included due to its categorization as a "dihydropyrimidine" derivative in the paper. Both compounds share a six-membered heterocyclic ring with similar functionalities, but the arrangement and nature of substituents differ significantly, leading to their distinct biological activities. []

    Compound Description: MK-0518 is a potent HIV integrase inhibitor that advanced to phase III clinical trials. Like Compound A(+), it is primarily cleared via metabolism, with the 5-O-glucuronide being the main metabolite identified in preclinical species. []

    Relevance: Similar to Compound A(+), MK-0518 is grouped with 1-methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide under the broader category of "dihydropyrimidine" derivatives. They share a common heterocyclic core, but the specific substitution patterns and additional structural elements significantly differentiate their pharmacological profiles. []

Properties

CAS Number

1339078-23-7

Product Name

1-methyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide

IUPAC Name

1-methyl-6-oxo-N-prop-2-enylpyridazine-3-carboxamide

Molecular Formula

C9H11N3O2

Molecular Weight

193.206

InChI

InChI=1S/C9H11N3O2/c1-3-6-10-9(14)7-4-5-8(13)12(2)11-7/h3-5H,1,6H2,2H3,(H,10,14)

InChI Key

FCAOHOPLRONFPT-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC=C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.